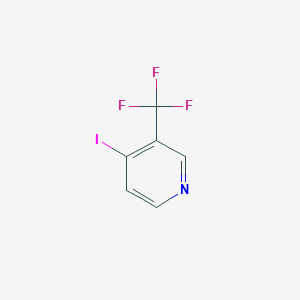

4-Iodo-3-(trifluoromethyl)pyridine

Description

Significance of Functionalized Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry

The pyridine scaffold, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of biologically active compounds and functional materials. lifechemicals.comnih.gov Its presence in numerous FDA-approved drugs, natural products like vitamins and alkaloids, and agrochemicals underscores its importance in medicinal chemistry and organic synthesis. lifechemicals.com The unique electronic properties and the ability of the nitrogen atom to participate in hydrogen bonding and metal coordination make functionalized pyridines invaluable building blocks for creating complex molecules with diverse applications. nih.govmdpi.com The development of efficient methods for the selective functionalization of the pyridine ring is a cornerstone of modern organic chemistry, enabling the synthesis of novel compounds with tailored properties. mdpi.comrsc.org

Strategic Incorporation of Trifluoromethyl and Iodo Groups in Pyridine Derivatives

The introduction of specific functional groups onto the pyridine ring can dramatically alter its physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is of great interest due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. researchgate.net These characteristics can enhance the efficacy and pharmacokinetic profile of drug candidates. The first synthesis of a trifluoromethylated aromatic compound was reported in 1898, and the introduction of a CF3 group into a pyridine ring followed in 1947. nih.gov

Halogenation, especially the introduction of an iodine atom, provides a versatile handle for further chemical transformations. The carbon-iodine bond is relatively weak and susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents, making iodinated pyridines highly valuable synthetic intermediates. The combination of both a trifluoromethyl group and an iodine atom on the same pyridine ring creates a powerful and versatile building block for the synthesis of complex, highly functionalized molecules.

Importance of 4-Iodo-3-(trifluoromethyl)pyridine as a Modular Synthetic Intermediate

This compound is a prime example of a strategically functionalized pyridine derivative. The presence of the electron-withdrawing trifluoromethyl group at the 3-position influences the reactivity of the adjacent C-I bond at the 4-position, making it a key substrate for various synthetic transformations. This specific arrangement of substituents allows for regioselective reactions, providing a reliable platform for the construction of more complex molecular architectures. Its utility as a modular synthetic intermediate is rooted in its ability to participate in a wide array of cross-coupling reactions, enabling the introduction of diverse functionalities and the rapid assembly of compound libraries for drug discovery and materials science.

Chemical and Physical Properties of this compound

The unique substitution pattern of this compound gives rise to a specific set of physical and chemical properties that are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C6H3F3IN |

| Molecular Weight | 272.99 g/mol |

| Appearance | Not specified in the provided results |

| Boiling Point | Not specified in the provided results |

| Melting Point | Not specified in the provided results |

| Density | Not specified in the provided results |

| CAS Number | 625115-02-8 |

Synthesis of this compound

The synthesis of this compound and related structures often involves multi-step sequences. While a direct, one-pot synthesis for this specific isomer was not detailed in the provided search results, general strategies for the synthesis of trifluoromethyl and iodo-substituted pyridines can be inferred.

One common approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block, followed by halogenation. nih.gov For instance, a trifluoromethylated pyridine could be synthesized and then subjected to an iodination reaction.

Another general method is the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring. This can be achieved through reactions involving trifluoromethylating agents like trifluoromethyl copper, which can react with bromo- or iodopyridines. researchgate.netnih.gov

A plausible, though not explicitly confirmed, synthetic route could involve the synthesis of 4-(trifluoromethyl)pyridine (B1295354) sigmaaldrich.com followed by a regioselective iodination. The directing effects of the trifluoromethyl group would be critical in achieving the desired this compound isomer.

Spectroscopic Data of this compound

Detailed spectroscopic data for this compound was not available in the provided search results. However, for a related compound, 2-Iodo-3-(trifluoromethyl)pyridine, the following spectroscopic characteristics are noted, which can provide some insight into what might be expected for the 4-iodo isomer.

¹⁹F NMR: The trifluoromethyl group would be expected to show a characteristic signal in the ¹⁹F NMR spectrum, likely in the range of -60 to -70 ppm.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would be expected to show a clear molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Applications of this compound

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which allows for a variety of cross-coupling reactions. The electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring and the C-I bond.

Cross-Coupling Reactions

The iodo substituent at the 4-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon triple bond by coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a carbon-nitrogen bond by coupling with an amine in the presence of a palladium catalyst and a base.

These reactions highlight the modularity of this compound as a building block, allowing for the systematic introduction of a wide range of functional groups.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAWHDBSDQNOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 4 Iodo 3 Trifluoromethyl Pyridine and Analogous Structures

Synthetic Routes to Trifluoromethylated Pyridines

Three primary strategies have been established for the synthesis of trifluoromethylpyridine (TFMP) derivatives: the halogen-fluorine exchange on a suitable precursor, the de novo construction of the pyridine (B92270) ring, and the direct introduction of a trifluoromethyl group. nih.gov

One of the earliest and most fundamental methods for introducing a trifluoromethyl group involves the fluorination of a trichloromethyl-substituted pyridine. nih.gov This method is analogous to the Swarts reaction, which was first used to prepare benzotrifluoride (B45747) from benzotrichloride. nih.gov The process typically begins with the chlorination of a picoline (methylpyridine) isomer to form a trichloromethylpyridine, which is subsequently treated with a fluorinating agent like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃) to yield the corresponding trifluoromethylpyridine. nih.gov

The reaction conditions, particularly temperature, can be tuned to control the product distribution. For instance, the fluorination of various chlorinated picoline derivatives can yield a mixture of products, including partially fluorinated intermediates and fully converted trifluoromethylpyridines.

Table 1: Halogen-Fluorine Exchange for Synthesis of Trifluoromethylpyridines

| Precursor | Product(s) | Typical Yield |

|---|---|---|

| 2-Chloro-6-(trichloromethyl)pyridine | 2-Chloro-6-(trifluoromethyl)pyridine | High |

| 3-(Trichloromethyl)pyridine | 3-(Trifluoromethyl)pyridine (B54556) | Variable |

| 4-(Trichloromethyl)pyridine | 4-(Trifluoromethyl)pyridine (B1295354) | Variable |

This table is illustrative, based on general principles of halogen-exchange reactions.

Constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group is a powerful and versatile strategy. nih.gov This approach, often involving cyclocondensation reactions, allows for the assembly of highly substituted pyridines with well-defined regiochemistry. nih.govresearchgate.net A variety of CF₃-containing building blocks are commercially available or readily synthesized for this purpose. nih.gov

Key building blocks include:

Ethyl 4,4,4-trifluoro-3-oxobutanoate

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

Trifluoroacetyl chloride

Ethyl 2,2,2-trifluoroacetate

For example, the herbicide thiazopyr (B54509) is synthesized via a cyclocondensation reaction that utilizes ethyl 4,4,4-trifluoro-3-oxobutanoate as the key trifluoromethyl-containing building block. nih.gov Another powerful method is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which provides a direct route to substituted pyridines from simple, non-heterocyclic starting materials. rsc.org

Table 2: Common Building Blocks for De Novo Pyridine Synthesis

| Building Block | Chemical Structure | Typical Reaction Type |

|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃C(O)CH₂C(O)OEt | Cyclocondensation |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | CF₃C(O)CH=C(OEt)H | Cyclocondensation |

| Hexafluoroacetylacetone | CF₃C(O)CH₂C(O)CF₃ | Reductive Cyclization |

Direct trifluoromethylation involves introducing the CF₃ group onto an existing pyridine ring. This can be achieved through several mechanisms, most notably using copper-mediated or electrophilic reagents.

This method involves the reaction of a halopyridine, typically an iodopyridine or bromopyridine, with a trifluoromethyl copper species (CuCF₃). nih.gov The CuCF₃ reagent is often generated in situ from a stable CF₃ source, a copper salt, and an activator. A common combination involves (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) as the CF₃ source, cuprous iodide (CuI) as the copper source, and potassium fluoride (KF) as the activator. researchgate.net This method is particularly effective for converting 2-iodopyridines into their 2-(trifluoromethyl)pyridine (B1195222) counterparts, often with near-quantitative yields. researchgate.net The reaction is generally less efficient for 3- and 4-iodopyridines or for bromopyridine substrates. researchgate.net This methodology is also applicable to the synthesis of trifluoromethylthiolated pyridinones from the corresponding iodopyridinones. rsc.org

Table 3: Copper-Mediated Trifluoromethylation of Iodopyridines

| Substrate | CF₃ Source | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodopyridine | TMSCF₃ | CuI / KF | 2-(Trifluoromethyl)pyridine | ~99% | researchgate.net |

| 3-Iodopyridine (B74083) | TMSCF₃ | CuI / KF | 3-(Trifluoromethyl)pyridine | Moderate | researchgate.net |

| 4-Iodopyridine | TMSCF₃ | CuI / KF | 4-(Trifluoromethyl)pyridine | Moderate | researchgate.net |

In recent years, hypervalent iodine(III) reagents have emerged as powerful tools for electrophilic trifluoromethylation. acs.org These reagents, often referred to as Togni reagents or Umemoto-type reagents, function as sources of an electrophilic "CF₃⁺" equivalent. mdpi.comethz.ch They are typically stable, crystalline solids that can trifluoromethylate a wide range of nucleophiles, including carbon-centered nucleophiles. acs.orgethz.ch

Two of the most prominent examples are 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (B116650) and 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one. researchgate.net The reactions often require activation by a Lewis or Brønsted acid to enhance the electrophilicity of the reagent. researchgate.net This approach allows for the direct conversion of various aromatic and heteroaromatic substrates into their trifluoromethylated derivatives under relatively mild conditions. mdpi.com

Table 4: Prominent Hypervalent Iodine(III) Reagents for Electrophilic Trifluoromethylation

| Reagent Name | Common Name/Type | Key Structural Feature |

|---|---|---|

| 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | Togni Reagent I | Benziodoxole backbone |

| 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one | Togni Reagent II | Benziodoxolone backbone |

| S-(Trifluoromethyl)dibenzothiophenium salts | Umemoto Reagent | Dibenzothiophenium core |

Direct Trifluoromethylation via Active Trifluoromethylating Species

Regioselective Iodination Protocols for Pyridine Systems

The introduction of an iodine atom onto a specific position of the pyridine ring is a critical step in synthesizing molecules like 4-iodo-3-(trifluoromethyl)pyridine. The electronic nature of the pyridine ring, being electron-deficient, makes it resistant to standard electrophilic aromatic substitution (EAS) reactions. nih.gov When EAS does occur, it typically favors substitution at the 3-position and often requires harsh conditions such as strong acids and high temperatures. nih.gov

To achieve regioselectivity, particularly at the 4-position, more sophisticated strategies are required. These include:

Metalation-Trapping Sequences: Directed ortho-metalation can be used, but this typically targets the 2-position.

N-Oxide Chemistry: Conversion of the pyridine to a pyridine-N-oxide activates the 4-position towards electrophilic attack (e.g., nitration). The resulting 4-substituted N-oxide can then be processed further, and the N-oxide group is subsequently removed. nih.gov

Radical-Based C-H Iodination: A protocol using potassium persulfate (K₂S₂O₈) and sodium iodide has been developed for the direct C-H iodination of pyridines. rsc.orgrsc.org This method can lead to a mixture of C3 and C5 iodinated products, with the selectivity influenced by the substrate's electronic properties. rsc.orgrsc.org

Phosphonium (B103445) Salt Displacement: A modern approach involves the installation of a designed phosphine (B1218219) at the 4-position of the pyridine to form a phosphonium salt. This group can then be displaced by a halide nucleophile, such as iodide, in an SNAr-type reaction, providing a highly regioselective route to 4-halopyridines. nih.gov

For a substrate like 3-(trifluoromethyl)pyridine, the strong electron-withdrawing nature of the CF₃ group further deactivates the ring, making regioselective iodination particularly challenging and necessitating one of these advanced protocols to direct the iodine to the 4-position.

Halogen Dance Reactions for Selective Iodo-Pyridine Formation

The halogen dance reaction is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement provides a powerful method for accessing substituted pyridines that are otherwise difficult to synthesize through conventional methods. wikipedia.orgresearchgate.net The reaction is driven by thermodynamics, leading to the more stable anionic intermediate. wikipedia.org

The typical mechanism involves the deprotonation of a halopyridine by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. wikipedia.org This is followed by a series of intermolecular halogen-metal exchange steps. For instance, in a pyridine derivative, lithiation can occur ortho to the halogen, which then reacts with another molecule of the starting halopyridine to create a dihalogenated species and a new lithiated pyridine. wikipedia.org This process of deprotonation and halogen exchange continues, allowing the halogen to "dance" around the ring until the most thermodynamically stable lithiated species is formed, which can then be trapped by an electrophile. clockss.org

Several factors influence the outcome of a halogen dance reaction, including the choice of base, reaction temperature, and solvent. wikipedia.org Low temperatures are often crucial as they slow down the initial metalation step, ensuring the coexistence of both metalated and unmetalated species, which is necessary for the halogen migration to occur. wikipedia.org The choice of base and its concentration can also direct the regioselectivity of the deprotonation and subsequent halogen migration. eurekaselect.com This methodology has been successfully applied to the synthesis of various multi-substituted pyridine derivatives. clockss.org

Table 1: Factors Influencing Halogen Dance Reactions

| Factor | Influence on the Reaction | Reference |

| Base | The choice of base (e.g., LDA, n-BuLi) determines the site of initial deprotonation. | wikipedia.orgeurekaselect.com |

| Temperature | Lower temperatures generally favor the halogen dance by slowing metalation and allowing for the necessary coexistence of metalated and unmetalated species. | wikipedia.org |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability and reactivity of the organolithium intermediates. | wikipedia.org |

| Halogen | Bromine and iodine are more labile and prone to migration compared to chlorine and fluorine. | clockss.org |

| Directing Groups | Substituents on the pyridine ring can direct the initial deprotonation to a specific position. | clockss.org |

Electrophilic Cyclization Strategies for Iodopyridine Synthesis (e.g., from N-Propargylic Beta-Enaminones)

A highly efficient and versatile method for synthesizing iodo-substituted pyridines involves the iodine-mediated electrophilic cyclization of N-propargylic beta-enaminones. metu.edu.tr This strategy offers a direct route to polysubstituted pyridines under mild reaction conditions. metu.edu.trrsc.org

The process begins with the reaction of N-propargylic beta-enaminones with molecular iodine in the presence of a base like sodium bicarbonate. metu.edu.tr The proposed mechanism involves the activation of the alkyne by an in-situ generated iodine(III) species, followed by an intramolecular attack by the enamine nitrogen. nih.gov This cyclization is a 6-endo-dig process, leading exclusively to the six-membered pyridine ring. Subsequent deprotonation and oxidation result in the formation of the aromatic iodopyridine product. metu.edu.tr

This synthetic route is notable for its broad substrate scope and tolerance of a wide range of functional groups, including aliphatic, aromatic, and heteroaromatic moieties with both electron-donating and electron-withdrawing substituents. metu.edu.tr The starting N-propargylic beta-enaminones can be readily prepared through the conjugate addition of propargylamine (B41283) to α,β-alkynic ketones. metu.edu.tr The resulting iodopyridines are valuable intermediates that can be further functionalized through transition metal-catalyzed cross-coupling reactions.

Table 2: Iodine-Mediated Electrophilic Cyclization of N-Propargylic Beta-Enaminones

| Starting Material | Reagents | Product | Yield | Reference |

| N-propargylic beta-enaminone | I₂, NaHCO₃, MeCN | 5-Iodopyridine derivative | Good to High | metu.edu.tr |

Halogen Interconversion and Directed Iodination

Halogen interconversion, or halogen exchange, is a common strategy for introducing an iodine atom onto a pyridine ring that already contains another halogen, such as bromine or chlorine. This method is particularly useful when the corresponding chloro- or bromo-precursor is more readily accessible. A classic example is the Finkelstein reaction, where a halide is displaced by iodide.

In the context of preparing compounds like this compound, a precursor such as 4-chloro-3-(trifluoromethyl)pyridine (B1598049) could be subjected to a halogen exchange reaction using an iodide salt like potassium iodide or sodium iodide. google.com The reaction is often driven to completion by the precipitation of the less soluble metal halide (e.g., KCl or NaCl) in an appropriate solvent like acetone (B3395972) or acetonitrile. google.com

Directed iodination involves the use of a directing group to introduce an iodine atom at a specific position on the pyridine ring. While direct iodination of pyridine itself is often unselective, the presence of certain functional groups can facilitate regioselective iodination. For instance, lithiation of a substituted pyridine can be directed to a specific position, and the resulting organolithium intermediate can then be quenched with an iodine source (e.g., I₂) to install the iodine atom precisely. The trifluoromethyl group in 3-(trifluoromethyl)pyridine is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and can influence the regioselectivity of metalation-iodination sequences.

Multistep Synthetic Pathways and Precursor Derivatization

The synthesis of complex pyridine derivatives like this compound often requires multistep synthetic sequences involving the derivatization of simpler pyridine precursors. A versatile starting material for such syntheses is 4-aminopyridine (B3432731).

A representative multistep pathway can be illustrated by the synthesis of 3,5-dibromo-4-iodopyridine. google.com This process begins with the bromination of 4-aminopyridine to yield 3,5-dibromo-4-aminopyridine. google.com This intermediate then undergoes a diazotization reaction, followed by treatment with a source of iodide, such as potassium iodide, to replace the amino group with an iodine atom via a Sandmeyer-type reaction. This sequence demonstrates how a simple precursor can be systematically functionalized. google.com

To synthesize this compound, a plausible strategy could involve:

Introduction of the trifluoromethyl group: Starting with a suitable pyridine derivative, a trifluoromethyl group can be introduced. For example, 3-bromo-4-iodopyridine (B1523276) could potentially undergo a trifluoromethylation reaction, replacing the bromine atom.

Iodination of a trifluoromethylpyridine precursor: Alternatively, one could start with 3-(trifluoromethyl)pyridine and introduce the iodine at the 4-position. This would likely involve a directed ortho metalation approach, where a directing group facilitates lithiation at the 4-position, followed by quenching with an iodine source.

Ring construction: Another advanced approach is to construct the pyridine ring already bearing the required substituents. This can be achieved through cyclocondensation reactions using trifluoromethyl-containing building blocks. researchgate.netgoogle.com

These multistep strategies, which rely on the careful orchestration of precursor derivatization and functional group interconversions, are essential for accessing highly substituted and electronically complex pyridine targets.

Elucidation of Reactivity and Mechanistic Principles of 4 Iodo 3 Trifluoromethyl Pyridine Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. In the context of halogenated and trifluoromethylated pyridines, SNAr reactions proceed with notable regioselectivity, influenced by the interplay of electronic and steric factors.

Investigation of Regioselectivity in SNAr on Halogenated and Trifluoromethylated Pyridines

The regiochemical outcome of SNAr reactions on poly-substituted pyridines is a subject of considerable interest. The position of substitution is dictated by the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex. In pyridines bearing multiple halogens, the site of nucleophilic attack often correlates with the electron deficiency of the carbon atom, which can be predicted using 1H-NMR data of the corresponding dehalogenated parent compound. baranlab.org The proton with the largest chemical shift generally indicates the most electron-deficient carbon and, consequently, the preferred site for nucleophilic attack. baranlab.org

For instance, in pentafluoropyridine, sequential and regioselective displacement of fluorine atoms allows for the synthesis of various mixed macrocycles and polycyclic scaffolds. researchgate.net Similarly, reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles demonstrate that the nature of the leaving group (nitro, sulfonyl, or fluorine) can direct the substitution pattern. researchgate.net The trifluoromethyl group, being a strong electron-withdrawing group, significantly activates the pyridine (B92270) ring towards nucleophilic attack.

Mechanistic Pathways Involving Pyridyne Intermediates and Aryl Halide Isomerization

Under strongly basic conditions, the reaction of halogenated pyridines can proceed through the formation of highly reactive pyridyne intermediates. wikipedia.orgnih.govamazonaws.comresearchgate.netrsc.org This pathway becomes particularly relevant in the context of aryl halide isomerization. For example, 3-bromopyridines can isomerize to 4-bromopyridines in the presence of a base, a process that is proposed to occur via a 3,4-pyridyne intermediate. nih.govamazonaws.comresearchgate.netrsc.org

Mechanistic studies involving trapping experiments have provided evidence for the existence of these pyridyne intermediates. For instance, the reaction of 3-iodopyridine (B74083) in the presence of furan (B31954) yields a cycloadduct, which is consistent with the formation of 3,4-pyridyne. amazonaws.com The subsequent addition of a nucleophile to the pyridyne intermediate can lead to a mixture of products. However, in tandem isomerization/SNAr reactions, the high reactivity of the 4-halo isomer towards nucleophilic substitution can drive the reaction to selectively form the 4-substituted product. nih.govamazonaws.comresearchgate.netrsc.org

Influence of Substituents and Nucleophile Characteristics on SNAr Outcomes

The outcome of SNAr reactions is profoundly influenced by both the substituents on the pyridine ring and the nature of the incoming nucleophile. Electron-withdrawing substituents, such as the trifluoromethyl group, activate the ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. strath.ac.uk The position of these substituents dictates the regioselectivity of the reaction.

The characteristics of the nucleophile, including its "hardness" or "softness," can also determine the reaction pathway and the final product distribution. tum.de For example, in reactions with 2-nitro-A4 porphyrins, the choice between a hard or soft nucleophile can lead to different substitution products. tum.de While not directly involving 4-iodo-3-(trifluoromethyl)pyridine, these principles are broadly applicable to SNAr reactions on substituted aromatic systems. The interplay between the electronic effects of the trifluoromethyl group and the leaving group ability of the iodide in this compound makes it a versatile substrate for a range of nucleophiles.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for a variety of these transformations. The carbon-iodine bond is particularly susceptible to oxidative addition by low-valent transition metals, initiating catalytic cycles that enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Other Coupling Modalities

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds. nih.gov this compound can be effectively coupled with various boronic acids or their corresponding trifluoroborate salts to introduce a wide range of aryl and heteroaryl substituents at the 4-position. nih.govnih.govtcichemicals.com The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or catalysts derived from sterically hindered, electron-rich phosphines or N-heterocyclic carbenes, in the presence of a base. nih.govgoogle.com The trifluoromethyl group generally remains intact under these conditions.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org this compound readily participates in Sonogashira couplings, providing access to 4-alkynyl-3-(trifluoromethyl)pyridines. rsc.orgnih.govexlibrisgroup.comresearchgate.net These products are valuable intermediates for the synthesis of more complex heterocyclic systems. The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. wikipedia.orgorganic-chemistry.orglibretexts.org

Other Coupling Modalities: Beyond Suzuki-Miyaura and Sonogashira reactions, this compound can participate in other cross-coupling reactions. For instance, cobalt-catalyzed cross-coupling with Grignard reagents offers a cost-effective and chemoselective method for functionalization. nih.gov Silicon-based cross-coupling reactions, which are environmentally benign, also represent a viable strategy. rsc.org Furthermore, copper-catalyzed coupling reactions with alcohols have been developed for the synthesis of alkoxy-substituted pyridines. nih.gov

Interactive Table: Examples of Cross-Coupling Reactions with Pyridine Derivatives

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Conditions | Product Type | Reference |

| 4-Iodotoluene | Phenylacetylene | Pd on alumina, Cu2O on alumina, THF-DMA, 75 °C | Alkynyl-substituted toluene | rsc.org |

| 3-Ethynylpyridine | 1-Bromo-3,5-dimethoxybenzene | [DTBNpP]Pd(crotyl)Cl, TMP, DMSO, rt | Di-substituted pyridine | nih.gov |

| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Various boronic acids | Pd(0) catalyst, microwave | Aryl-substituted purine | exlibrisgroup.comresearchgate.net |

| 4-Iodo-1H-1-tritylpyrazole | Allyl alcohol | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, tBuOK, MW, 130 °C | Alkoxy-substituted pyrazole | nih.gov |

| 3- and 4-Iodopiperidines | Grignard reagents | Cobalt catalyst | Alkyl/Aryl-substituted piperidine | nih.gov |

C-H Bond Activation and Functionalization

Direct C-H bond activation and functionalization have emerged as a powerful and atom-economical strategy for modifying organic molecules. nih.gov While direct C-H activation on the pyridine ring of this compound itself is less explored, the broader context of C-H functionalization of pyridine derivatives provides valuable insights.

Trifluoromethylation of pyridine rings at the 3-position has been achieved through nucleophilic activation via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. chemrxiv.orgnih.govresearchgate.netresearchgate.net This method allows for the direct introduction of a trifluoromethyl group without pre-functionalization. Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze C-H functionalization reactions on pyridine derivatives, often utilizing a directing group to control regioselectivity. nih.gov These strategies could potentially be adapted to further functionalize the pyridine ring of this compound or its derivatives, offering alternative pathways to novel compounds.

Mechanistic Aspects of Iodide in Transition Metal Catalysis

The iodide ligand plays a multifaceted role in transition metal-catalyzed reactions, influencing various steps of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination. researchgate.netrsc.org Its unique properties, such as its "softness," good nucleophilicity, and ability to be reversibly oxidized, contribute to its diverse effects. researchgate.netrsc.org

Iodide is a soft ligand that binds strongly to soft, low-valent transition metals, which can help to stabilize the active catalyst and prevent its precipitation. researchgate.netrsc.org It can accelerate certain reaction steps by increasing the nucleophilicity of the metal center. researchgate.netrsc.org For example, in the oxidative addition of methyl iodide to a rhodium complex, the reaction proceeds via an SN2 mechanism where the rhodium center acts as a nucleophile. nih.gov

Conversely, iodide can also retard reactions by blocking coordination sites on the metal. researchgate.netrsc.org The specific effect of iodide depends on the nature of the catalytic cycle and the other ligands present. In some cases, the iodide counteranion is crucial for the reaction to proceed efficiently, potentially by acting as a better leaving group or by stabilizing key intermediates. researchgate.net

Radical Mediated Reactions and Related Processes

Radical reactions provide a powerful platform for the functionalization of heterocyclic compounds, including pyridine derivatives. These processes often proceed under mild conditions and can offer complementary reactivity to traditional ionic pathways.

Reactions Involving N-Activated Pyridinium (B92312) Salts for Functionalization

The activation of pyridines as N-functionalized pyridinium salts has become a prominent strategy for achieving site-selective C-H functionalization under mild, acid-free conditions. nih.govacs.org This pre-functionalization approach enhances the reactivity and selectivity of the pyridine ring, enabling regiocontrolled modifications that are often challenging to achieve with the parent heterocycle. nih.govacs.org

N-aminopyridinium salts, for example, have emerged as versatile reagents that can participate in a variety of transformations. nih.govrsc.org These salts can be synthesized by reacting the corresponding pyridine with reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH). nih.gov The resulting N-aminopyridinium salts can then be used in photocatalyzed or metal-catalyzed reactions to introduce functional groups at specific positions of the pyridine ring. nih.govrsc.org For instance, under visible light irradiation, these salts can serve as precursors for radical-mediated Minisci-type reactions, allowing for the introduction of alkyl or acyl groups at the C2 or C4 positions with high regioselectivity. nih.govacs.org

Radical O-Trifluoromethylation Mechanisms

The introduction of a trifluoromethoxy (OCF3) group can significantly alter the properties of organic molecules. Radical O-trifluoromethylation represents a key strategy for the synthesis of aryl trifluoromethyl ethers. While direct trifluoromethylation of alcohols can be challenging, methods involving radical intermediates have shown promise.

One approach involves the use of a hypervalent iodine reagent as a source of the trifluoromethyl group. acs.org Another strategy utilizes N-trifluoromethoxy-4-cyano-pyridinium salts in conjunction with a photoredox catalyst. acs.org In this system, irradiation with visible light generates a trifluoromethoxy radical. This radical is then intercepted by an enol carbonate derived from a ketone, leading to the formation of a C-O bond. acs.org The resulting radical intermediate can then be oxidized to a carbocation, which subsequently eliminates to afford the α-trifluoromethoxy ketone product. acs.org This process can proceed via a radical chain mechanism. acs.org

Impact of Electronic and Steric Effects on the Reactivity and Selectivity of 4 Iodo 3 Trifluoromethyl Pyridine

Analysis of the Electronic Influence of the Trifluoromethyl and Iodo Groups on the Pyridine (B92270) Ring

The electronic landscape of the pyridine ring in 4-Iodo-3-(trifluoromethyl)pyridine is significantly polarized by the cumulative effects of the nitrogen heteroatom and the two substituents. The pyridine nitrogen is inherently electron-withdrawing, reducing the electron density of the aromatic system compared to benzene (B151609). This effect is substantially amplified by the trifluoromethyl (CF₃) and iodo (I) groups.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its effect is primarily due to the strong negative inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the pyridine ring through the sigma bond framework. chemistrysteps.comscribd.com This potent inductive withdrawal significantly lowers the electron density at all positions of the ring, making it much less susceptible to electrophilic attack and more prone to nucleophilic attack.

The iodo group also exerts a net electron-withdrawing influence, primarily through its inductive effect (-I). While halogens possess a lone pair that can participate in a positive resonance effect (+M), for iodine, this resonance donation is weak and is overshadowed by its inductive withdrawal. chemistrysteps.com The iodo group's ability to participate in halogen bonding can also influence its interactions with other reagents. smolecule.com

The combined electronic influence of the nitrogen atom, the meta-directing CF₃ group, and the para-directing iodo group renders the pyridine ring highly electron-deficient. This deactivation is quantitatively captured by Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a molecule. wikipedia.org

Table 1: Hammett Substituent Constants (σ) for Relevant Groups Data sourced from studies on benzene derivatives, providing a strong approximation for pyridine systems.

| Substituent | σm | σp | Primary Electronic Effect |

| Trifluoromethyl (-CF₃) | +0.43 | +0.54 | Strong Inductive Withdrawal (-I) |

| Iodo (-I) | +0.35 | +0.28 | Inductive Withdrawal (-I) > Resonance Donation (+M) |

| Pyridyl Nitrogen (-N=) | ~+0.55 to +0.71 | ~+0.94 | Strong Inductive Withdrawal (-I) & Resonance |

This interactive table summarizes the Hammett constants, which quantify the electron-withdrawing or -donating ability of substituents. Positive values indicate an electron-withdrawing effect.

The strongly positive Hammett constants for the trifluoromethyl group and the pyridyl nitrogen confirm their powerful deactivating nature. wikipedia.orgrsc.org Consequently, this compound is exceptionally resistant to electrophilic aromatic substitution, which would require harsh reaction conditions. researchgate.net Conversely, the electron-poor nature of the ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present, or for additions by strong nucleophiles.

Steric Hindrance Effects in Directed Functionalization Reactions

While electronic effects dictate the inherent reactivity of the ring, steric hindrance plays a crucial role in determining the regioselectivity of functionalization reactions. In this compound, both substituents present considerable steric bulk, influencing the accessibility of adjacent carbon atoms. The trifluoromethyl group is significantly larger than a hydrogen atom, and the iodo group is one of the largest halogen substituents.

This steric crowding has profound implications for reactions such as directed ortho-metalation (DoM). In this type of reaction, a directing group guides a strong base to deprotonate an adjacent C-H bond. For substituted pyridines, the nitrogen atom itself can direct metalation to the C2 and C6 positions. In this molecule, C2 is blocked. The remaining reactive sites are C2, C5, and C6.

C2 Position: Access is severely hindered by the adjacent trifluoromethyl group at C3.

C5 Position: Access is hindered by the large iodo group at C4.

C6 Position: This position is the most sterically accessible for deprotonation by a bulky base like lithium diisopropylamide (LDA).

Therefore, in a kinetically controlled deprotonation, functionalization is most likely to occur at the C6 position. Research on similarly substituted pyridines supports this, where deprotonation occurs at the most sterically unencumbered position. researchgate.netnih.gov

The iodo group at the C4 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govresearchgate.net Here too, steric effects are significant. The steric bulk of the adjacent trifluoromethyl group can influence the efficiency of the catalytic cycle. It may hinder the approach of the bulky phosphine-ligated palladium catalyst to the C-I bond during the oxidative addition step or impede the subsequent transmetalation step. mdpi.com This can necessitate the use of less bulky ligands or more forcing reaction conditions to achieve high yields.

Table 2: Predicted Regioselectivity in Functionalization Reactions

| Reaction Type | Target Position | Key Influencing Factor(s) | Predicted Outcome |

| Directed ortho-Metalation | C-H at C2, C5, or C6 | Steric hindrance from -CF₃ and -I groups | Selective functionalization at C6 |

| Nucleophilic Aromatic Substitution | C-I at C4 | Electronic activation by -CF₃ and ring N | Favorable if a strong nucleophile is used |

| Suzuki Cross-Coupling | C-I at C4 | Steric hindrance from -CF₃ group at C3 | Reaction is feasible but may require optimized catalyst/ligand system |

This interactive table outlines the expected outcomes of common functionalization reactions based on the interplay of steric and electronic factors.

Structure-Reactivity Correlations in Substituted Pyridine Systems

The relationship between the structure of a substituted pyridine and its chemical reactivity can be quantified using linear free-energy relationships, most notably the Hammett equation:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted pyridine.

k₀ is the rate constant for the unsubstituted reference compound.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (see Table 1). wikipedia.org

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects. wikipedia.org

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents, which indicates the buildup of negative charge in the rate-determining transition state. researchgate.net Conversely, a negative ρ value implies the buildup of positive charge, and the reaction is accelerated by electron-donating groups.

For this compound, the substituents (-I and -CF₃) and the ring nitrogen all have positive σ values, leading to a large cumulative electron-withdrawing effect. This allows for clear predictions of relative reactivity:

Reactions with ρ > 0 (e.g., Nucleophilic Aromatic Substitution): The rate of reaction for this compound will be dramatically faster than for unsubstituted pyridine. The strong electron withdrawal stabilizes the negatively charged Meisenheimer complex intermediate, lowering the activation energy. The dissociation of pyridinium (B92312) ions, for instance, has a very large positive ρ value, indicating high sensitivity to the electronic effects of substituents. sciepub.com

Reactions with ρ < 0 (e.g., Electrophilic Aromatic Substitution): The reaction rate will be exceptionally slow. The electron-withdrawing groups destabilize the positively charged Wheland intermediate, making the reaction energetically unfavorable.

This correlation allows chemists to quantitatively predict how the introduction of the iodo and trifluoromethyl groups will alter the reactivity of the pyridine core for a given class of reactions, providing a powerful tool for reaction design. nih.govacs.orgresearchgate.net For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the substituents can influence the ease of oxidative addition, with electron-deficient systems often being more reactive.

Advanced Applications and Research Directions in Organic Synthesis and Beyond

Role of 4-Iodo-3-(trifluoromethyl)pyridine as a Scaffold for Complex Molecule Assembly

The term "scaffold" in chemistry refers to a core molecular framework upon which more complex structures are built. This compound serves as an exemplary scaffold due to two primary features: the pyridine (B92270) ring itself, a common motif in bioactive compounds, and the presence of two distinct and reactive functional groups. nih.govresearchgate.net The trifluoromethyl (CF3) group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine ring, affecting its reactivity and the biological activity of its derivatives. nih.govresearchgate.net The iodine atom at the 4-position is an excellent leaving group for a wide array of transition metal-catalyzed cross-coupling reactions. researchgate.net

This dual functionality allows for a modular and predictable approach to synthesizing complex molecules. Chemists can utilize the iodo group for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.netbeilstein-journals.org For instance, (trifluoromethyl)pyridines can be synthesized by reacting iodopyridines with (trifluoromethyl)trimethylsilane (B129416) in the presence of a copper catalyst. researchgate.net This method provides a direct route to introduce the trifluoromethyl group, which is highly sought after in pharmaceutical and agrochemical development. nih.govjst.go.jp

The general strategy often involves first using the iodo-substituent as a handle for major structural elaboration and then, if necessary, modifying or utilizing the trifluoromethyl-substituted ring for further tuning of properties. This stepwise approach provides chemists with precise control over the final molecular architecture, enabling the systematic construction of intricate and functionally diverse compounds.

Strategies for Late-Stage Functionalization in Drug Discovery Research

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications to a complex, drug-like molecule at a late step in its synthesis. acs.orgnih.gov This approach is highly efficient, allowing for the rapid generation of a library of analogs from a common advanced intermediate, which can accelerate the exploration of structure-activity relationships (SAR). nih.govnih.gov this compound is an ideal starting point or intermediate for LSF strategies.

The C-I bond is particularly amenable to a variety of LSF reactions. Palladium-catalyzed cross-coupling reactions can be employed to introduce a wide range of substituents at the 4-position of the pyridine ring, allowing medicinal chemists to fine-tune the steric and electronic properties of a lead compound to improve its potency, selectivity, or pharmacokinetic profile. beilstein-journals.org

Furthermore, the trifluoromethyl group itself, while generally stable, can influence the reactivity of the pyridine ring, potentially enabling selective C-H functionalization at other positions on the ring under specific conditions. researchgate.netnih.gov The development of novel C-H activation methods is a burgeoning area of research that promises to further enhance the utility of scaffolds like this compound in LSF. elsevierpure.comyoutube.com By leveraging the inherent reactivity of the C-I bond and exploring emerging C-H functionalization techniques, researchers can efficiently diversify complex molecular scaffolds, a critical process in modern drug discovery. researchgate.netresearchgate.net

Table 1: Examples of LSF Reactions Applicable to the this compound Scaffold

| Reaction Type | Reagent/Catalyst System | Introduced Functional Group | Reference |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Heteroaryl | nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl | beilstein-journals.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Amino | youtube.com |

| Trifluoromethylation | (Trifluoromethyl)trimethylsilane, Cu(I) salt | Trifluoromethyl | researchgate.netorganic-chemistry.org |

Development of Libraries of Novel Pyridine Derivatives for Screening

The creation of compound libraries for high-throughput screening (HTS) is a cornerstone of modern drug and agrochemical discovery. nih.govnih.gov The goal is to synthesize a large and diverse collection of molecules that can be rapidly tested for biological activity against a specific target. This compound is an excellent building block for generating such libraries due to its amenability to parallel synthesis and diversification. sigmaaldrich.com

Starting from this single precursor, a multitude of derivatives can be generated by exploiting the reactivity of the iodo group. Automated parallel synthesis platforms can perform an array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille) in microtiter plates, with each well containing a different coupling partner. This approach can generate hundreds or thousands of unique pyridine derivatives, each with a distinct substituent at the 4-position, all originating from the common this compound scaffold.

The resulting library of compounds possesses a shared core—the 3-(trifluoromethyl)pyridine (B54556) moiety, which is known to impart favorable properties like metabolic stability and enhanced binding affinity—while displaying wide diversity at the 4-position. nih.govresearchoutreach.org This "diversity-oriented synthesis" approach maximizes the chances of identifying "hit" compounds during HTS campaigns. The systematic nature of the library also facilitates subsequent lead optimization, as the structure-activity relationships can be more easily deciphered. nih.gov

Emerging Research Applications (e.g., Radiochemistry, Materials Science)

Beyond its established role in organic synthesis and medicinal chemistry, this compound and related structures are finding use in cutting-edge, interdisciplinary research fields.

Radiochemistry: In radiochemistry, particularly for Positron Emission Tomography (PET), molecules are labeled with short-lived positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). dntb.gov.uafrontiersin.orgresearchgate.net These radioligands allow for the non-invasive imaging and quantification of biological targets in vivo. The 3-(trifluoromethyl)pyridine moiety is of great interest for developing novel PET radiopharmaceuticals. nih.gov The iodo-precursor is particularly valuable; for instance, aryl iodides are often used as precursors for introducing the ¹¹C-trifluoromethyl group ([¹¹C]CF₃) or for other radiolabeling reactions. nih.gov A study demonstrated that an iodo-leaving group provided higher yields than a bromo-leaving group in the synthesis of [¹¹C]trifluoromethylated pyridines. nih.gov The development of a radioligand, [¹¹C]3-CF₃-4AP, from a 3-iodo-4-aminopyridine precursor, has shown potential for imaging demyelinating diseases. nih.gov This highlights the potential of this compound as a precursor for developing new brain imaging agents. nih.gov

Materials Science: In materials science, pyridine-containing compounds are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the pyridine ring, which can be systematically tuned by substituents, are key to these applications. The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the pyridine ring, a desirable characteristic for creating n-type (electron-transporting) organic semiconductor materials. beilstein-journals.orgsigmaaldrich.com The iodo-substituent provides a convenient handle for polymerization or for attaching the pyridine unit to other functional components of a material through cross-coupling reactions. beilstein-journals.org While specific research on this compound in this context is nascent, the properties of the scaffold make it a highly promising candidate for designing novel functional materials. researchoutreach.org

Q & A

Q. What are efficient synthesis routes for 4-Iodo-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

A multi-step approach is often employed, starting with halogenation or functionalization of trifluoromethylpyridine precursors. For example, metalation of 3-(trifluoromethyl)pyridine with strong bases (e.g., LDA) followed by iodination using iodine or electrophilic iodinating agents can yield the target compound. Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd or Cu) critically affect regioselectivity and yield. For instance, Cottet et al. demonstrated that low-temperature metalation minimizes side reactions in trifluoromethylpyridine derivatives .

Q. How does the trifluoromethyl group influence the regioselectivity of substitution reactions in this compound?

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position relative to itself (C-4 in this case). However, steric hindrance and competing directing effects from iodine (at C-4) may shift reactivity. Computational studies or isotopic labeling can clarify competing pathways. For example, halogen exchange reactions under Ullmann conditions show higher selectivity at C-4 when electron-deficient ligands are used .

Q. What purification and characterization methods are recommended for this compound?

Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is effective due to the compound’s moderate solubility. Characterization requires a combination of GC-MS (to confirm molecular ion peaks) and NMR (to verify trifluoromethyl integrity). Melting point analysis (e.g., 123–124°C for analogs) and high-resolution mass spectrometry (HRMS) further validate purity .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound for complex molecular architectures?

The iodine atom at C-4 serves as a versatile handle for cross-coupling (e.g., Suzuki, Sonogashira) or nucleophilic substitution. Protecting the trifluoromethyl group with silyl ethers (e.g., trimethylsilyl) during coupling reactions minimizes undesired side reactions. For example, methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate derivatives were synthesized via Pd-catalyzed coupling, retaining the trifluoromethyl group’s integrity .

Q. How can contradictions in reported reactivity data for this compound be resolved?

Discrepancies often arise from varying reaction conditions. For instance, iodination yields may differ due to trace moisture in solvents or competing dehalogenation pathways. Systematic studies using controlled variables (e.g., anhydrous vs. wet solvents) and kinetic profiling (via in situ IR or NMR) can isolate contributing factors. Cottet et al. highlighted the role of temperature in suppressing byproducts during metalation .

Q. What mechanistic insights exist for the stability of this compound under acidic or basic conditions?

The compound is susceptible to hydrolysis under strong acids (e.g., HSO) due to the electron-deficient pyridine ring. Base-mediated deiodination is rare but possible at elevated temperatures. Isotopic labeling ( tracking) and DFT calculations can map degradation pathways. Storage in inert atmospheres (argon) and avoidance of UV light are recommended to prevent decomposition .

Q. How can computational methods predict the reactivity of derivatives in catalytic systems?

Density Functional Theory (DFT) studies model transition states for cross-coupling reactions, identifying energy barriers for iodine displacement. For example, Fukui indices predict nucleophilic attack sites, while Hammett parameters quantify electronic effects of substituents. Such models align with experimental data from Pd-catalyzed coupling reactions .

Methodological and Safety Considerations

Q. What analytical challenges arise when characterizing this compound derivatives?

Overlapping signals in NMR (due to similar substituents) require advanced techniques like 2D NMR (COSY, HSQC) for unambiguous assignment. Fluorine-proton coupling constants () in NMR provide additional structural insights. X-ray crystallography is recommended for resolving steric effects in crystalline derivatives .

Q. How can researchers mitigate hazards associated with handling this compound?

The iodine substituent poses toxicity risks (R36/37/38), necessitating gloves, goggles, and fume hoods. Storage at 2–8°C in amber vials prevents photodegradation. Waste disposal must follow protocols for halogenated compounds, including neutralization with NaHSO before incineration .

Q. What applications in medicinal chemistry leverage the unique properties of this compound?

The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in kinase inhibitors or PET tracers. Iodine allows radiolabeling () for imaging studies. Recent work on sulfonamide derivatives (e.g., N-methoxycarbonyl-3-trifluoromethylpyridine-2-sulfonamide) highlights its role in anticancer agent development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.